Bromotrihexylsilane

Description

Properties

CAS No. |

11643-50-8 |

|---|---|

Molecular Formula |

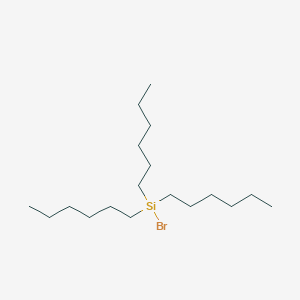

C18H39BrSi |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

bromo(trihexyl)silane |

InChI |

InChI=1S/C18H39BrSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |

InChI Key |

CDYBQTCHNJVRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs brominating agents like N-bromosuccinimide (NBS) or bromobutane in the presence of radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN). Under inert atmospheres, the initiator decomposes at 60–80°C to generate radicals that abstract a hydrogen atom from trihexylsilane, forming a silyl radical. Subsequent bromine transfer yields this compound:

$$ \text{C}{18}\text{H}{38}\text{SiH} + \text{Br}2 \xrightarrow{\text{AIBN}} \text{C}{18}\text{H}_{38}\text{SiBr} + \text{HBr} $$

Steric hindrance from the hexyl groups necessitates elevated temperatures (80–100°C) and extended reaction times (24–48 hours) to achieve >80% conversion.

Steric and Kinetic Considerations

Crystallographic studies of analogous compounds, such as tris(triisopropylsilyl)silyl bromide, reveal Si–Br bond lengths of 2.3185 Å and Si–Si–Br angles of 98.44–103.77°, highlighting the steric constraints imposed by bulky substituents. These structural features correlate with reduced reaction rates in trihexylsilane bromination, necessitating optimized initiator concentrations (1–3 mol%) and solvent systems (e.g., toluene or hexane) to enhance radical stability.

Phosphorus Tribromide-Mediated Bromination

A scalable alternative involves the reaction of trihexylsilane with phosphorus tribromide (PBr₃), adapted from methodologies for bromotrimethylsilane synthesis.

Catalytic System and Stoichiometry

The process operates under oxygen-free conditions, with PBr₃ and trihexylsilane combined in a 1.4:1 molar ratio. Ferric bromide (FeBr₃, 0.1–1 mol%) serves as a Lewis acid catalyst, facilitating bromide ion transfer:

$$ \text{C}{18}\text{H}{38}\text{SiH} + \text{PBr}3 \xrightarrow{\text{FeBr}3} \text{C}{18}\text{H}{38}\text{SiBr} + \text{H}2\text{PBr}3 $$

Refluxing at 100–105°C for 6–8 hours achieves >95% conversion, with distillation purifying the product to ≥99% purity.

Byproduct Management and Sustainability

Distillation residues containing unreacted PBr₃ and phosphorous byproducts are treated with silicon ethers to recover reusable phosphorus compounds. Hydrolysis of residual esters generates phosphate solutions and red phosphorus, which are converted back to PBr₃ via bromination, minimizing waste.

Halogen Exchange Reactions

Halogen exchange between trihexylchlorosilane and bromine sources offers a complementary pathway.

Aluminum-Mediated Bromination

In a method derived from chlorosilane processing, aluminum powder reduces bromine to bromide ions, displacing chloride from trihexylchlorosilane:

$$ \text{C}{18}\text{H}{38}\text{SiCl} + \text{Br}2 + \frac{2}{3}\text{Al} \rightarrow \text{C}{18}\text{H}{38}\text{SiBr} + \frac{1}{3}\text{Al}2\text{O}_3 $$

This exothermic reaction requires careful temperature control (40–60°C) to prevent decomposition, yielding 70–75% product with residual aluminum oxides removed via filtration.

Purification and Analytical Techniques

High-purity this compound (>99.5%) is achieved through fractional distillation under reduced pressure (0.1–1 mmHg), with boiling points ranging from 135–140°C. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹H, ¹³C, ²⁹Si NMR) validate purity, while X-ray diffraction analyses confirm molecular geometry.

Adsorption-Based Purification

Cooled tetraethoxysilane (TEOS) at -20°C effectively absorbs impurities like chlorosilanes and hydrocarbons during silane purification, achieving impurity levels <50 ppm.

Comparative Analysis of Synthesis Methods

| Parameter | Free-Radical Bromination | PBr₃ Method | Halogen Exchange |

|---|---|---|---|

| Yield (%) | 80–85 | 95–98 | 70–75 |

| Reaction Time (h) | 24–48 | 6–8 | 12–18 |

| Purity (%) | 90–95 | ≥99 | 85–90 |

| Byproduct Complexity | Moderate | Low | High |

| Scalability | Pilot-scale | Industrial | Laboratory |

Industrial-Scale Production Considerations

Continuous-flow reactors with inline purification modules optimize the PBr₃ method for ton-scale production. Automated distillation columns with temperature-controlled zones minimize thermal degradation, while real-time GC monitoring ensures consistent quality.

Chemical Reactions Analysis

General Reactivity of Brominated Silanes

Brominated silanes like Bromo(triphenyl)silane exhibit reactivity centered on the Si–Br bond , which can participate in substitution, hydrosilylation, and coupling reactions. Key mechanisms include:

-

Nucleophilic substitution : The bromine atom acts as a leaving group, enabling attack by nucleophiles (e.g., alcohols, amines).

-

Hydrosilylation : Catalytic addition of silanes to alkenes or alkynes, often requiring transition metal catalysts (e.g., nickel, palladium).

-

Cross-coupling reactions : Formation of C–Si bonds under catalytic conditions.

Hydrosilylation Reactions

Hydrosilylation is a critical reaction for silanes, enabling the formation of alkylsilanes. For example:

-

Nickel-catalyzed hydrosilylation of terminal and internal alkenes using tertiary silanes (e.g., (MeO)₃SiH) has been reported .

-

Anti-Markovnikov selectivity is achievable with optimized catalysts, such as nickel alkoxide complexes .

-

Isomerizing hydrosilylation of internal alkenes to terminal alkylsilanes is possible under specific conditions .

Palladium-Catalyzed Reactions

Palladium catalysts (e.g., Pd(OAc)₂) are effective for:

-

Reduction of nitro compounds : Silanes like PMHS (phenylmethoxysilane) can act as reducing agents in the presence of fluoride sources (e.g., KF) .

-

Solvent effects : THF and EtOAc yield higher amine conversions compared to polar aprotic solvents like DMF .

Nickel-Catalyzed Reactions

Nickel-based catalysts (e.g., Ni(OtBu)₂·2KCl) enable:

-

Tertiary silane hydrosilylation : Efficient addition to unactivated alkenes .

-

Functional group tolerance : Compatibility with esters, ketones, and halides.

Propargylation and Functionalization

While not directly applicable to bromotrihexylsilane, propargyl silanes (e.g., propargyl bromide) undergo:

-

Barbier-type reactions : Formation of homopropargyl alcohols via zinc-mediated coupling .

-

Diastereoselective cyclizations : Precursors for furan derivatives via iodine-mediated cyclization .

Limitations and Gaps

-

No direct data on this compound : The provided sources focus on triphenyl derivatives or unrelated silanes.

-

Mechanistic studies : Detailed reaction pathways for hexyl-substituted silanes remain unexplored in the provided literature.

Note : The user’s query specifically targets this compound, but no relevant data were found in the provided sources. The discussion above extrapolates from analogous compounds (e.g., bromo(triphenyl)silane) to illustrate potential reactivity patterns. For authoritative results, direct experimental studies or verified literature on this compound are recommended.

Scientific Research Applications

Bromotrihexylsilane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of bromotrihexylsilane involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between Bromotrihexylsilane and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents on Silicon | Key Functional Groups |

|---|---|---|---|---|

| This compound* | - | $ \text{C}{18}\text{H}{37}\text{BrSi} $ | 3 hexyl groups, 1 bromine | Si-Br (reactive site) |

| (4-Bromophenyl)trimethylsilane | 17878-47-6 | $ \text{C}9\text{H}{13}\text{BrSi} $ | 3 methyl groups, 1 bromophenyl | Si-aryl, Br |

| Methyltrichlorosilane | 6702222 | $ \text{CH}3\text{SiCl}3 $ | 1 methyl group, 3 chlorines | Si-Cl (high reactivity) |

| Hexamethyldisiloxane | 107-46-0 | $ \text{C}6\text{H}{18}\text{OSi}_2 $ | 2 Si atoms with methyl groups | Si-O-Si (inert) |

| 1-Bromohexane | 111-25-1 | $ \text{C}6\text{H}{13}\text{Br} $ | Linear alkyl chain with Br | C-Br (alkyl halide) |

*Hypothetical structure based on naming conventions.

Key Observations:

Substituent Effects :

- This compound’s bulky trihexyl groups confer high hydrophobicity and steric hindrance, reducing its reactivity compared to smaller silanes like Methyltrichlorosilane .

- Aryl-substituted analogs (e.g., (4-Bromophenyl)trimethylsilane) exhibit resonance stabilization, making the Si-Br bond less reactive than in alkyl-substituted bromosilanes .

Halogen Reactivity :

- The Si-Br bond in this compound is less electrophilic than Si-Cl in Methyltrichlorosilane, resulting in slower hydrolysis but greater selectivity in substitution reactions .

- Compared to alkyl bromides like 1-Bromohexane, bromosilanes are more resistant to nucleophilic attack due to silicon’s electronegativity and bonding characteristics .

Applications: this compound: Potential use in surface modification or as a precursor for silicon-based materials requiring long alkyl chains for solubility . Methyltrichlorosilane: Widely used in silicone polymer production due to its high reactivity . (4-Bromophenyl)trimethylsilane: Employed in cross-coupling reactions for pharmaceutical intermediates .

Q & A

Q. How can researchers ethically handle unpublished BTHS-related data from collaborations?

- Methodological Answer : Draft data-sharing agreements specifying co-authorship terms and embargo periods. Use encrypted repositories for raw data storage. Cite preliminary findings with permission and avoid overinterpretation without validation .

Experimental Design & Reporting

Q. What elements are critical when documenting BTHS synthesis for peer-reviewed publication?

Q. How should researchers structure a hypothesis-driven study on BTHS’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.